![molecular formula C4H10BrNO3 B3288105 4-(Aminooxy)butanoic acid hydrobromide CAS No. 850411-24-4](/img/structure/B3288105.png)
4-(Aminooxy)butanoic acid hydrobromide
Overview
Description
4-(Aminooxy)butanoic acid hydrobromide is a chemical compound with the molecular formula C4H10BrNO3 . It is used in various biochemical applications .
Synthesis Analysis
The synthesis of 4-(Aminooxy)butanoic acid hydrobromide involves the reaction of the carboxylic acid with PBr3 to form an acid bromide . This acid bromide can then be used in the synthesis of metalloaminoacids .Molecular Structure Analysis
The molecular structure of 4-(Aminooxy)butanoic acid hydrobromide consists of 4 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 200.03 .Chemical Reactions Analysis
The chemical reactions involving 4-(Aminooxy)butanoic acid hydrobromide are complex and involve multiple steps. The process begins with the reaction of the carboxylic acid with PBr3 to form an acid bromide. The HBr then catalyzes enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide .Physical And Chemical Properties Analysis
4-(Aminooxy)butanoic acid hydrobromide is a powder with a melting point of 135-140 degrees Celsius . It has a molecular weight of 155.58 .Mechanism of Action
The mechanism of action of 4-(Aminooxy)butanoic acid hydrobromide involves the formation of an acid bromide enol rather than a carboxylic acid enol. The HBr catalyzes the enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide .
Safety and Hazards
properties
IUPAC Name |
4-aminooxybutanoic acid;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.BrH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWARPKGDBUSSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CON.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005412 | |
Record name | 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminooxy)butanoic acid hydrobromide | |
CAS RN |
850411-24-4 | |
Record name | 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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